molecular formula C18H13N3O2S2 B2529709 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-64-3

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

カタログ番号 B2529709
CAS番号: 863594-64-3
分子量: 367.44
InChIキー: XFYYXLNRNZMKJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, commonly known as TPSB, is a potent and selective inhibitor of a specific protein called TRPC5. TRPC5 is a member of the transient receptor potential (TRP) family of ion channels that are involved in a variety of physiological processes, including cell signaling, ion homeostasis, and sensory perception. TPSB has been shown to have potential therapeutic applications in a range of diseases, including neurological disorders, cardiovascular diseases, and cancer.

科学的研究の応用

Pharmacokinetics and Oral Bioavailability

  • Study Overview : Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta3-adrenergic receptor agonist and its analogs was conducted in various animal models, including rats, dogs, and monkeys. The focus was on understanding the systemic clearance, oral absorption, and first-pass metabolism of these compounds (Stearns et al., 2002).

Inhibitors of Kynurenine 3-Hydroxylase

  • Study Overview : N-(4-phenylthiazol-2-yl)benzenesulfonamides were evaluated as inhibitors of kynurenine 3-hydroxylase. This study detailed the synthesis, structure-activity relationship, and biochemical characterization of these compounds, revealing their high-affinity inhibitory effects in vitro and their ability to block rat and gerbil kynurenine 3-hydroxylase after oral administration (Röver et al., 1997).

Anticancer Screening and Radiosensitizing Evaluation

  • Study Overview : The synthesis, in vitro anticancer screening, and radiosensitizing evaluation of some new 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives were performed. These compounds demonstrated significant antitumor activity against a human liver cell line, with some showing higher activity than the reference drug doxorubicin (Ghorab et al., 2011).

Anticonvulsant Agents

  • Study Overview : A study was conducted to synthesize heterocyclic compounds containing a sulfonamide thiazole moiety for potential anticonvulsant applications. Several compounds showed protection against picrotoxin-induced convulsion in evaluations (Farag et al., 2012).

Anti-P. falciparum Activity

  • Study Overview : Research focused on synthesizing pyrazolopyridine-sulfonamide derivatives and assessing their activity against Plasmodium falciparum. The study found that these compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2 (Silva et al., 2016).

Antimicrobial Activities

  • Study Overview : The synthesis and evaluation of antimicrobial activities of certain N‐{4‐[5‐Aryl‐1‐(isonicotinoyl)pyrazol‐3‐yl]‐phenyl}‐benzenesulfonamide derivatives were conducted. These compounds were tested against various bacterial strains, showing significant antibacterial activities (Jamode et al., 2009).

Beta3 Adrenergic Receptor Agonists

  • Study Overview : Research into developing orally bioavailable beta3 adrenergic receptor agonists identified pyridylethanolamine analogues with a thiazole benzenesulfonamide pharmacophore. These compounds demonstrated potent human beta3 agonist activity and selectivity (Mathvink et al., 2000).

作用機序

特性

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-25(23,15-5-2-1-3-6-15)21-14-10-8-13(9-11-14)17-20-16-7-4-12-19-18(16)24-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYYXLNRNZMKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。